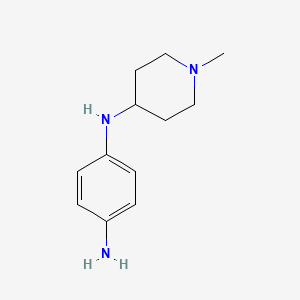

N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The official IUPAC name for this compound is 4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine, which precisely describes the structural arrangement of the molecule. This nomenclature indicates that the compound consists of a benzene ring substituted at positions 1 and 4 with amino groups, where the amino group at position 4 is further substituted with a 1-methylpiperidin-4-yl group.

The Chemical Abstracts Service registry number for this compound is 1086392-72-4, providing a unique identifier for database searches and regulatory purposes. This CAS number distinguishes the 1,4-diamine isomer from its related structural isomers, including the 1,2-diamine variant (CAS: 600725-12-0) and the 1,3-diamine variant (CAS: 850083-41-9). The molecular formula is established as C12H19N3, with a molecular weight of 205.2994 daltons. The canonical SMILES notation for this compound is CN1CCC(CC1)NC2=CC=C(C=C2)N, which provides a linear representation of its molecular structure.

The InChI (International Chemical Identifier) string offers another standardized method for representing the compound's structure. While specific InChI data for the 1,4-diamine isomer was not explicitly provided in the search results, related compounds show similar patterns in their InChI representations. The systematic approach to nomenclature ensures that the compound can be accurately identified and distinguished from its structural analogs across various chemical databases and literature sources.

| Property | Value |

|---|---|

| IUPAC Name | 4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine |

| CAS Registry Number | 1086392-72-4 |

| Molecular Formula | C12H19N3 |

| Molecular Weight | 205.2994 g/mol |

| SMILES Notation | CN1CCC(CC1)NC2=CC=C(C=C2)N |

Structural Isomerism and Tautomeric Forms

The structural isomerism of this compound encompasses several important considerations related to the positioning of amino groups on the benzene ring and potential tautomeric equilibria. The compound exists as part of a series of positional isomers where the amino groups can occupy different positions on the benzene ring, specifically the 1,2- (ortho), 1,3- (meta), and 1,4- (para) configurations. Each isomer exhibits distinct chemical and physical properties despite sharing the same molecular formula when considering the core diamine structure.

The 1,4-diamine configuration represents the para-substitution pattern, where the amino groups are positioned directly opposite each other on the benzene ring. This arrangement contrasts with the 1,2-diamine isomer (ortho-substitution) found with CAS number 600725-12-0 and the 1,3-diamine isomer (meta-substitution) identified by CAS number 850083-41-9. Research on phenylenediamine isomers has demonstrated that these positional differences significantly affect binding behaviors and chemical reactivity. Studies using decamethylcucurbituril have shown that different phenylenediamine isomers exhibit significantly different binding affinities, with para-phenylenediamine forming immediate and quantitative precipitates under acidic conditions, while meta-phenylenediamine forms microcrystals over time, and ortho-phenylenediamine fails to form solid substances under similar conditions.

Tautomerism in aromatic amine compounds, particularly those related to aniline derivatives, represents an important aspect of their chemical behavior. The tautomeric forms of compounds containing amino groups attached to aromatic systems can involve proton migration between nitrogen atoms and carbon centers. Research on protonated aniline using differential mobility spectrometry and mass spectrometry has identified both amino-protonated and para-carbon-protonated tautomers. While specific tautomeric studies on this compound were not identified in the search results, the presence of multiple amino groups and the piperidine nitrogen suggests potential for complex tautomeric equilibria.

The general principles of tautomerism in compounds containing amine and imine functionalities indicate that enamine-imine tautomerism could potentially occur, where hydrogen migration between nitrogen centers and adjacent carbon atoms leads to different structural forms. This type of tautomerism is particularly relevant in aromatic systems where conjugation effects can stabilize different tautomeric forms. The presence of the methylated piperidine ring adds an additional layer of complexity to the potential tautomeric behavior, as the tertiary nitrogen center may influence the electronic distribution throughout the molecule.

| Isomer Type | CAS Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| 1,4-diamine (para) | 1086392-72-4 | Para-substitution | 205.2994 g/mol |

| 1,2-diamine (ortho) | 600725-12-0 | Ortho-substitution | 205.30 g/mol |

| 1,3-diamine (meta) | 850083-41-9 | Meta-substitution | 205.30 g/mol |

The compound also appears under various alphanumeric codes in different chemical databases and supplier systems. These include designations such as SureCN1409682, CTK8E6055, and AKOS009465322, which represent unique identifiers within specific chemical information systems. Academic and research literature may reference the compound using these various synonyms depending on the source and context of the research.

International chemical suppliers have adopted region-specific naming conventions that may reflect local regulatory requirements or linguistic preferences. The systematic approach to synonym management ensures that researchers and industrial users can locate the compound regardless of the specific naming convention employed by different suppliers or databases. This multiplicity of names also reflects the compound's presence across diverse commercial platforms and research applications.

Properties

IUPAC Name |

4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPVGZXLNXEQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655939 | |

| Record name | N~1~-(1-Methylpiperidin-4-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-72-4 | |

| Record name | N~1~-(1-Methylpiperidin-4-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology : This traditional route involves the direct substitution of a suitable aromatic precursor with amino groups, followed by the introduction of the methylpiperidine fragment.

- Starting from benzene derivatives with pre-installed amino groups, such as benzene-1,4-diamine (para-phenylenediamine).

- Nucleophilic substitution or coupling with a methylpiperidine derivative, often via reductive amination or nucleophilic aromatic substitution.

- Wang et al. (2013) modified literature procedures to methylate N-pyridin-2-yl derivatives, which can be adapted for similar diamines, indicating that methylation of primary amines on aromatic rings can be achieved with methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Potential over-alkylation.

- Difficulties in controlling regioselectivity.

Reductive Amination of Aromatic Diamines

Methodology : Involves the reaction of benzene-1,4-diamine with a methylpiperidine aldehyde or ketone precursor, followed by reduction.

- Synthesis of the methylpiperidine aldehyde or ketone intermediate, often via oxidation of methylpiperidine derivatives.

- Condensation with benzene-1,4-diamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- The approach is supported by the synthesis of similar compounds where aromatic diamines are coupled with heterocyclic amines via reductive amination, providing high yields and selectivity.

- Mild reaction conditions.

- High regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Methodology : Utilizes activated aromatic rings bearing leaving groups (e.g., halogens) to undergo substitution with methylpiperidine derivatives.

- Preparation of halogenated benzene derivatives (e.g., 1,4-dichlorobenzene).

- Nucleophilic attack by methylpiperidine under basic conditions, often with polar aprotic solvents like DMSO or DMF.

- This method is effective when the aromatic ring is activated by electron-withdrawing groups, facilitating substitution.

- Requires suitable leaving groups and activation.

- Possible formation of multiple substitution products.

Coupling via Diazonium Intermediates

Methodology : Aromatic amines are diazotized and coupled with heterocyclic amines.

- Diazotization of benzene-1,4-diamine with sodium nitrite and hydrochloric acid.

- Coupling with methylpiperidine derivatives under controlled pH conditions.

- This approach allows for regioselective substitution and is useful for synthesizing complex diamines with heterocyclic moieties.

Data Table of Preparation Methods

Summary of Research Findings

- The synthesis of N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine primarily relies on aromatic amination and reductive amination techniques.

- Recent advances favor mild, high-yielding methods such as reductive amination, which allow for better control over regioselectivity and functional group tolerance.

- The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological research to study the effects of piperidine derivatives on various biological systems.

Medicine:

Pharmaceutical Development: this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amino groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical features of N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine with analogs:

Key Observations :

- Piperidine vs. Heterocycles: The 1-methylpiperidin-4-yl group enhances basicity and solubility compared to electron-withdrawing groups like benzooxazole or thienopyrimidine, which may reduce bioavailability .

- Aryl vs. Alkyl Substituents : Methoxyphenyl and dinitrophenyl derivatives prioritize electronic effects (e.g., resonance stabilization) over receptor interactions, limiting their use in medicinal chemistry compared to the piperidine variant .

Kinase Inhibition

- This compound : Integrated into pyrrolopyrimidine scaffolds (e.g., compound 17 in ) for Mer/Axl inhibition (IC₅₀ < 100 nM). The piperidine group facilitates hydrophobic interactions with kinase pockets .

- N1-(Pyridin-2-yl)benzene-1,4-diamine analogs : Exhibit lower selectivity due to rigid pyridine rings, which may sterically hinder binding .

Anti-inflammatory Activity

- Benzooxazole derivatives (e.g., 3b) reduce IL-6 mRNA expression by 60% at 10 μM, attributed to hydrogen bonding with the oxazole nitrogen . In contrast, the methylpiperidine analog’s activity is underexplored but may favor kinase-related pathways.

Biological Activity

N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine, also known as 3-Isopropoxy-N1-(1-methylpiperidin-4-yl)benzene-1,4-diamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H25N3O

- Molecular Weight : 263.38 g/mol

- IUPAC Name : 4-N-(1-methylpiperidin-4-yl)-2-propan-2-yloxybenzene-1,4-diamine

- Canonical SMILES : CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperidine moiety allows the compound to interact with multiple receptors, influencing their activity and potentially modulating signaling pathways associated with various diseases.

- Enzyme Interaction : The compound has been shown to affect enzyme activity, which is critical in the context of cancer and other diseases. For example, it may inhibit specific kinases involved in tumor growth and proliferation .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

- MCF Cell Line : Flow cytometry results revealed that the compound accelerates apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .

- In Vivo Efficacy : In animal models, treatment with this compound resulted in significant suppression of tumor growth, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Inhibition of Pathogens : Studies have reported effective inhibition against various microbial strains, including Staphylococcus aureus and others. The minimum inhibitory concentration (MIC) for certain derivatives was recorded as low as 0.015 mg/mL .

Structure-Activity Relationship (SAR)

The structural variations of the compound play a crucial role in its biological activity. Modifications to the benzene ring and piperidine moiety can enhance binding affinity and specificity:

| Modification | Effect on Activity |

|---|---|

| Isopropoxy Group | Increases binding affinity and specificity |

| Methyl Substituents | Alters receptor interaction dynamics |

Case Study 1: Anti-Cancer Efficacy

A study conducted on tumor-bearing mice demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. This suggests a direct correlation between dosage and therapeutic efficacy.

Case Study 2: Antimicrobial Properties

In a comparative study against standard antibiotics, derivatives of this compound exhibited superior antimicrobial activity against resistant strains, showcasing its potential as a novel therapeutic agent in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.